5-Bromo-2,2-dimethylchroman
Overview
Description
5-Bromo-2,2-dimethylchroman is a brominated derivative of chroman, a heterocyclic compound. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2,2-Dimethylchroman: The compound can be synthesized by the bromination of 2,2-dimethylchroman using bromine in the presence of a suitable catalyst such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain the corresponding reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various chroman derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-2,2-dimethylchroman has applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the effects of brominated compounds on biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2,2-dimethylchroman exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Chromanone: A closely related compound with similar structural features but different biological activities.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated compound with distinct chemical properties and applications.
Uniqueness: 5-Bromo-2,2-dimethylchroman is unique due to its specific structural arrangement and the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-3,4-dihydrochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWNDWHYOFPMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697410 | |
Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263903-19-1 | |
Record name | 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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